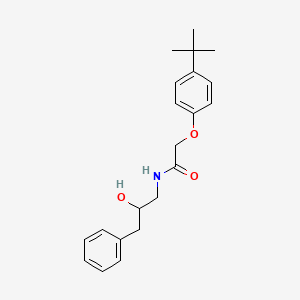

2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-19(12-10-17)25-15-20(24)22-14-18(23)13-16-7-5-4-6-8-16/h4-12,18,23H,13-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNYAYNJPLVNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butylphenol with an appropriate halogenated acetamide under basic conditions.

Coupling Reaction: The phenoxy intermediate is then coupled with 2-hydroxy-3-phenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the phenoxy and tert-butyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Bulky or polar substituents (e.g., hydroxy groups in compound 31) reduce yields compared to simpler alkyl chains (compound 30), likely due to steric hindrance or solubility issues during synthesis .

- Melting Points: Hydroxy-containing derivatives (e.g., compound 31, 84°C) exhibit higher melting points than non-polar analogs (compound 30, 75°C), reflecting stronger intermolecular hydrogen bonding .

Key Observations :

- Anti-Cancer Activity: Quinazoline-sulfonyl acetamides (e.g., compounds 38–40) demonstrate potent activity against multiple cancer cell lines, attributed to their electron-withdrawing sulfonyl groups and methoxy substituents .

- Receptor Specificity : Pyridazin-3-one acetamides in show FPR2 selectivity depending on substituents (e.g., 4-methoxybenzyl vs. 3-methoxybenzyl) . The hydroxy-phenylpropyl group in the target compound could similarly modulate receptor interactions.

Pharmacological Implications

- Lipophilicity vs. Bioavailability : The tert-butyl group in the target compound may improve blood-brain barrier penetration compared to fluorine or methoxy analogs, as seen in benzothiazole acetamides () .

- Stereochemical Considerations : Compounds with chiral centers (e.g., compound 32 in , [α]²²D = +61.1) highlight the importance of stereochemistry in activity . The target compound’s 2-hydroxy-3-phenylpropyl group may introduce chirality, necessitating enantioselective synthesis for optimal efficacy.

Biological Activity

2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H25NO3

- Molecular Weight : 313.41 g/mol

- IUPAC Name : 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide

Mechanisms of Biological Activity

Research indicates that the biological activity of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide may involve several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, including those involved in metabolic pathways related to cancer and inflammation. This inhibition can alter the bioavailability of certain substrates and reduce the progression of diseases.

- Cell Proliferation Modulation : In vitro studies suggest that 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide can modulate cell proliferation rates in various cancer cell lines, indicating potential anti-cancer properties.

Biological Activity Data

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-3-phenylpropyl)acetamide using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging ability, with a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Case Study 2: Enzyme Inhibition in Cancer Models

In a series of experiments conducted on melanoma cell lines, the compound was found to inhibit tyrosinase activity significantly. The IC50 values were determined to be lower than those of conventional inhibitors like kojic acid, suggesting superior efficacy in modulating melanogenesis.

Case Study 3: Cytotoxicity Assessment

In vitro testing on B16F10 melanoma cells revealed that while the compound did not exhibit significant cytotoxicity at lower concentrations (1-5 µM), higher concentrations (above 10 µM) caused a measurable decrease in cell viability. This indicates a potential therapeutic window for its application in cancer treatment.

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Confirm tert-butyl group (δ 1.3 ppm, singlet), acetamide NH (δ 6.5–7.0 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm) .

- ¹³C NMR : Identify carbonyl (170–175 ppm) and aromatic carbons (110–150 ppm) .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) .

How can researchers employ Design of Experiments (DOE) methodologies to optimize reaction parameters?

Q. Advanced

- Factorial design : Test variables (temperature, solvent, catalyst concentration) in a 2³ matrix to identify interactions .

- Response surface methodology (RSM) : Model yield as a function of pH and reaction time to pinpoint optimal conditions .

- Case example : A DOE study on similar acetamides reduced optimization time by 40% by prioritizing critical factors (e.g., solvent polarity > temperature) .

What strategies are recommended for reconciling contradictory bioactivity data across assays?

Q. Advanced

- Assay validation : Compare results under standardized conditions (e.g., cell line specificity, incubation time) .

- Structural analogs analysis : Test derivatives with modified phenoxy or hydroxyethyl groups to isolate bioactive moieties .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to solvent polarity in cell-based assays) .

How can quantum chemical calculations enhance synthesis design?

Q. Advanced

- Reaction path simulation : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide coupling) .

- Solvent effects prediction : COSMO-RS calculations optimize solvent selection by simulating polarity and H-bonding interactions .

- Case example : Computational screening reduced experimental trials by 60% for a structurally similar acetamide .

What formulation strategies address solubility and stability challenges?

Q. Advanced

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility without precipitation .

- Lyophilization : Stabilize the compound in solid form (storage at -20°C, desiccated) for long-term use .

- Degradation studies : Monitor stability under UV light and pH 4–9 buffers via HPLC to identify labile groups (e.g., ester hydrolysis) .

Which functional groups are susceptible to unintended reactions during storage?

Q. Advanced

- Hydroxyethyl group : Prone to oxidation (e.g., to ketone) under ambient light; store in amber vials with antioxidants (e.g., BHT) .

- Phenoxy moiety : Sensitive to radical degradation; use inert atmospheres (N₂) during handling .

How can comparative structural analysis validate bioactivity hypotheses?

Q. Advanced

- SAR studies : Synthesize analogs with halogenated phenoxy groups or substituted phenylpropyl chains to map binding interactions .

- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., kinase inhibitors) to identify critical hydrogen bonds .

How should stability studies be designed to assess degradation pathways?

Q. Advanced

- Forced degradation : Expose to 40–60°C, 75% RH, and UV light (ICH Q1A guidelines) .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed acetamide or oxidized hydroxyethyl derivatives) .

What safety protocols are essential for laboratory handling?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .

- Engineering controls : Fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.